

Application Notes: C14 Ceramide in Morphological and Dimensional Evaluation Studies

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Compound of Interest

Compound Name: C14 Ceramide

Cat. No.: B014002

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Introduction

Ceramide is a critical bioactive lipid that serves as a central molecule in sphingolipid metabolism and acts as a second messenger in various cellular signaling pathways.[1] Ceramides are implicated in a wide array of cellular processes, including apoptosis, cell cycle arrest, senescence, inflammation, and endoplasmic reticulum (ER) stress.[2][3] The biological function of ceramide is highly dependent on the length of its N-acyl chain, which can range from medium-chain (C12-C14) to ultra-long-chain (\geq C26).[2]

C14 Ceramide (N-myristoyl-D-erythro-sphingosine) is a medium-chain ceramide whose elevated levels have been specifically linked to the induction of chronic ER stress and subsequent apoptosis.[2][4][5] It is synthesized by Ceramide Synthase 5 (CerS5) and CerS6.[2][6] Due to its defined role in stress-induced signaling, **C14 Ceramide** is a valuable tool for researchers studying cellular morphology and dimensional changes associated with these pathways. These application notes provide detailed protocols for utilizing **C14 Ceramide** to investigate its effects on cell structure and dimensions.

Key Research Applications

- **Induction of Apoptosis and ER Stress:** Exogenous application of **C14 Ceramide** can be used to model and study the molecular mechanisms of ER stress-mediated apoptosis.[2] This is

particularly relevant in fields like cancer biology and metabolic diseases where dysregulation of ceramide metabolism is observed.[\[1\]](#)[\[4\]](#)

- **Morphological Analysis of Cell Death:** **C14 Ceramide** treatment induces characteristic morphological changes associated with apoptosis, such as cell shrinkage, membrane blebbing, and nuclear condensation. These changes can be qualitatively and quantitatively assessed using microscopy.
- **Cell Cycle Analysis:** As a signaling molecule, ceramide can induce G0/G1 cell cycle arrest by promoting the dephosphorylation of the Retinoblastoma (Rb) gene product.[\[7\]](#) The effect of **C14 Ceramide** on cell proliferation can be studied through cell cycle analysis.[\[8\]](#)
- **Investigation of Membrane Biophysics:** The acyl chain length of ceramide influences the biophysical properties of cell membranes, including fluidity and lateral organization.[\[9\]](#)[\[10\]](#) **C14 Ceramide** can be used to study how specific ceramide species alter membrane structure and function.

Experimental Protocols

Protocol 1: Preparation and Cellular Delivery of C14 Ceramide

This protocol describes the preparation of **C14 Ceramide** stock solutions and their delivery to cultured cells. Short-chain and medium-chain ceramides are often cell-permeable.[\[11\]](#)

Materials:

- **C14 Ceramide** (N-myristoyl-D-erythro-sphingosine)
- Ethanol (EtOH) or Dimethyl sulfoxide (DMSO)
- Complete cell culture medium
- Cultured cells of interest

Procedure:

- **Stock Solution Preparation:**

- Dissolve **C14 Ceramide** in 100% Ethanol or DMSO to create a high-concentration stock solution (e.g., 10-20 mM).
- Vortex thoroughly to ensure complete dissolution.
- Dispense into small aliquots in dark glass vials, dry under a stream of nitrogen gas if desired for long-term storage, and store at -80°C.[12]
- Working Solution Preparation:
 - On the day of the experiment, reconstitute a dried aliquot or dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 1-50 µM).
 - It is critical to include a vehicle control (medium with the same final concentration of EtOH or DMSO) in all experiments to account for solvent effects.[13]
- Cell Treatment:
 - Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or chamber slides) and allow them to attach and reach the desired confluency (typically 60-70%).
 - Remove the existing medium and replace it with the medium containing the desired concentration of **C14 Ceramide** or the vehicle control.
 - Incubate the cells for the desired treatment period (e.g., 6, 12, 24, or 48 hours) at 37°C in a 5% CO₂ incubator. The optimal concentration and incubation time should be determined empirically for each cell line.[11]

Protocol 2: Morphological Evaluation by Fluorescence Microscopy

This protocol details the staining of **C14 Ceramide**-treated cells to visualize key morphological features of apoptosis.

Materials:

- Cells cultured on glass coverslips or chamber slides

- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- 0.1% Triton X-100 in PBS
- 1% Bovine Serum Albumin (BSA) in PBS
- Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488) for F-actin staining
- DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
- Mounting medium
- Fluorescence microscope

Procedure:

- Cell Seeding and Treatment: Seed and treat cells with **C14 Ceramide** as described in Protocol 1.
- Fixation: After incubation, gently wash the cells twice with PBS. Fix the cells with 4% PFA for 15 minutes at room temperature.
- Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Blocking: Wash three times with PBS. Block non-specific binding by incubating with 1% BSA in PBS for 30 minutes.
- Staining:
 - Incubate the cells with the fluorescently-labeled phalloidin solution (diluted in 1% BSA/PBS according to the manufacturer's instructions) for 1 hour at room temperature in the dark to stain the actin cytoskeleton.
 - Wash three times with PBS.

- Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature in the dark to stain the nuclei.
- Mounting and Imaging: Wash three times with PBS. Mount the coverslips onto glass slides using an anti-fade mounting medium. Image the cells using a fluorescence microscope with appropriate filters for the chosen fluorophores. Capture images of cell morphology, noting changes in cell shape, actin organization, nuclear condensation, and fragmentation.

Protocol 3: Dimensional Analysis Using ImageJ/Fiji

This protocol provides a workflow for quantifying morphological and dimensional changes from the images acquired in Protocol 2.

Software:

- ImageJ or Fiji (freely available from NIH)

Procedure:

- Image Import: Open the captured fluorescence images in ImageJ/Fiji.
- Set Scale: Calibrate the image dimensions by setting the scale (Analyze -> Set Scale) based on the pixel-to-micron ratio provided by the microscope software.
- Cell Area and Shape Measurement (Actin Channel):
 - Select the image channel showing the phalloidin stain.
 - Use the thresholding tool (Image -> Adjust -> Threshold) to create a binary mask of the cells.
 - Use the "Analyze Particles" function (Analyze -> Analyze Particles) to measure parameters for each cell. Key parameters include:
 - Area: The total area of the cell in μm^2 .
 - Circularity: A value from 0 to 1.0, where 1.0 indicates a perfect circle. A decrease in circularity can indicate membrane blebbing or an irregular shape.

- Roundness: Another shape descriptor, related to the aspect ratio.
- Nuclear Area and Condensation Measurement (DAPI Channel):
 - Select the image channel showing the DAPI stain.
 - Follow the same thresholding and particle analysis steps as above to measure the nuclear area. Apoptotic nuclei are typically smaller and more condensed.
 - Measure the integrated density of the DAPI signal within the nucleus. An increase in intensity per unit area can indicate chromatin condensation.
- Data Export and Analysis: Export the measurement data to a spreadsheet. Calculate the average and standard deviation for each parameter across different treatment groups. Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes.

Quantitative Data Summary

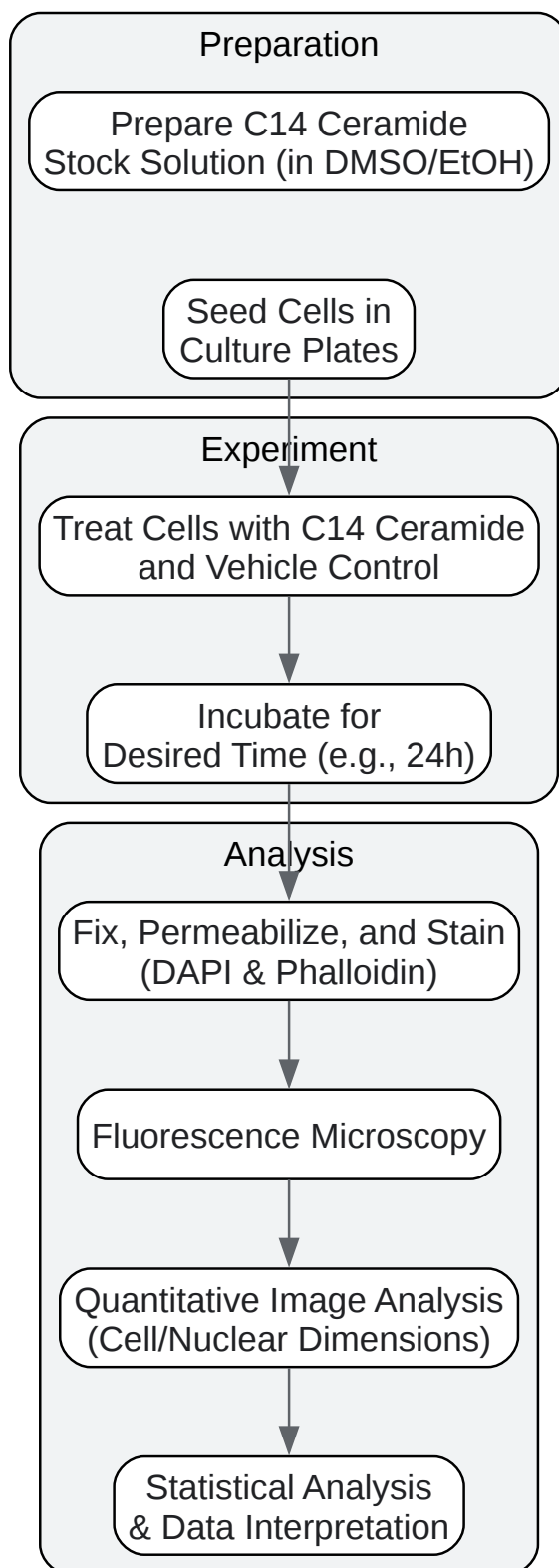
The biological impact of ceramides is highly dependent on their specific acyl chain length.[\[14\]](#) Quantitative analysis can reveal these distinct effects. The table below summarizes correlational data on **C14 Ceramide** and cell death from a study on endometrial cancer cells.

Cell Line	Parameter	Ceramide Species	Correlation Coefficient (r)	p-value	Reference
Ishikawa	Cell Death vs. Sphingolipid Rheostat	S1P / C14:0-Cer	0.61	< 0.01	[14]

This table illustrates that in Ishikawa cells, a higher ratio of S1P to C14:0-Cer is positively correlated with cell death, highlighting the importance of the balance between different sphingolipids in determining cell fate.[\[14\]](#)

Visualizations: Workflows and Signaling Pathways

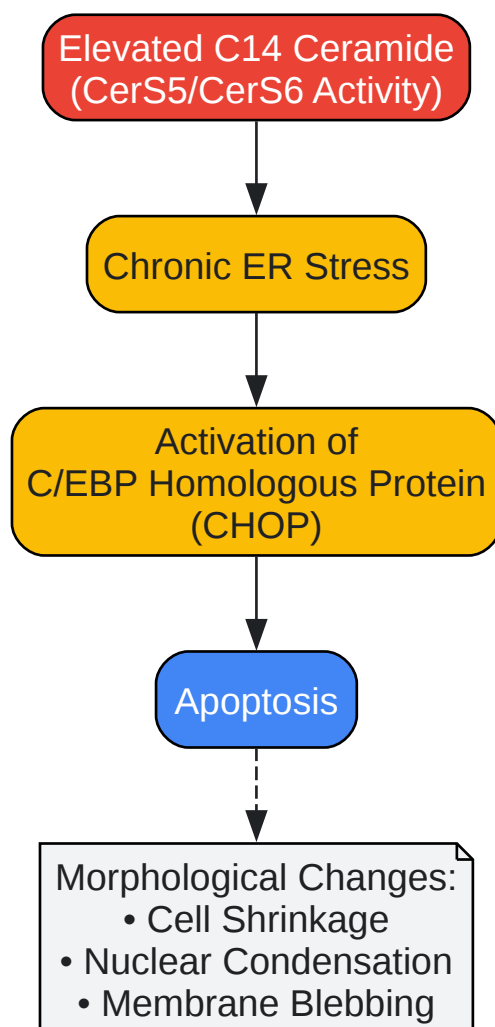
Experimental Workflow



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Caption: Workflow for morphological and dimensional analysis of cells treated with **C14 Ceramide**.

C14 Ceramide-Induced Signaling Pathway



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Caption: **C14 Ceramide** induces apoptosis via the chronic endoplasmic reticulum (ER) stress pathway.[2]

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References

- 1. mdpi.com [mdpi.com]
- 2. Advances in determining signaling mechanisms of ceramide and role in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceramide Signaling and p53 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Ceramide Acyl Chain Length and Its Relevance to Intracellular Lipid Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Natural Products and Small Molecules Targeting Cellular Ceramide Metabolism to Enhance Apoptosis in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. f6publishing.blob.core.windows.net [f6publishing.blob.core.windows.net]
- 9. Effect of ceramide structure on membrane biophysical properties: the role of acyl chain length and unsaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Ceramides stimulate caspase-14 expression in human keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell death/survival signal by ceramide and sphingosine-1-phosphate - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Differential Effects of Sphingolipids on Cell Death and Antioxidant Defenses in Type 1 and Type 2 Endometrial Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
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